molecular formula C20H19BrClN3O2S B2628024 2-((5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide CAS No. 1207002-49-0

2-((5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide

Cat. No. B2628024
M. Wt: 480.81
InChI Key: SHKWLPGGIZBBGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-((5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide” is a chemical compound. The compound is part of the 1,3,4-thiadiazole class of heterocycles, which are known for their broad types of biological activity .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of chlorosulfonyl isocyanate with tert-butanol to give a BOC-protected amino-sulfonyl-chloride, which is then reacted with the respective amine .


Molecular Structure Analysis

The molecular structure of this compound includes a 5-membered thiadiazole ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system .

Scientific Research Applications

Chemical Structure and Reactivity

The compound "2-((5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide" exhibits a complex structure that includes several functional groups, such as imidazole, acetamide, and aromatic halogens. This structure suggests potential biological activity due to the presence of these functional groups which are commonly found in biologically active molecules. For instance, imidazole derivatives are known for their wide range of biological activities, including antitumor properties. In a review by Iradyan et al. (2009), imidazole derivatives were highlighted for their significant antitumor activities, indicating the potential of compounds with similar structures for therapeutic applications.

Potential for Carcinogenicity Evaluation

Compounds with aromatic structures similar to "2-((5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide" have been the subject of carcinogenicity studies. Ashby et al. (1978) synthesized and evaluated thiophene analogues of known carcinogens for potential carcinogenicity. Although not directly related to the specific compound , this study highlights the importance of evaluating similar compounds for their carcinogenic potential in both in vitro and in vivo models Ashby et al., 1978.

Environmental Impact and Degradation

Understanding the degradation pathways and environmental impact of complex chemical compounds is crucial for assessing their safety profile. Qutob et al. (2022) reviewed the advanced oxidation processes for the degradation of acetaminophen, another compound with a complex structure, highlighting the generation of various by-products. This study underscores the importance of exploring the degradation mechanisms and potential environmental effects of similar complex compounds Qutob et al., 2022.

properties

IUPAC Name

2-[5-(4-bromophenyl)-1-(2-methoxyethyl)imidazol-2-yl]sulfanyl-N-(3-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrClN3O2S/c1-27-10-9-25-18(14-5-7-15(21)8-6-14)12-23-20(25)28-13-19(26)24-17-4-2-3-16(22)11-17/h2-8,11-12H,9-10,13H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHKWLPGGIZBBGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=CN=C1SCC(=O)NC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide

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